molecular formula C12H15NO7 B12073315 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide

2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide

Katalognummer: B12073315
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: YJBGGXBOXBPJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7. It is a derivative of D-arabinopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and a cyanide group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide typically involves the acetylation of D-arabinopyranose followed by the introduction of the cyanide group. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors where D-arabinopyranose is treated with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide can undergo various chemical reactions, including:

    Oxidation: The cyanide group can be oxidized to form carboxylic acids.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetyl groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with new functional groups replacing the acetyl groups.

Wissenschaftliche Forschungsanwendungen

2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is extensively used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release D-arabinopyranose, which can then participate in various biochemical pathways. The cyanide group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate
  • 2,3,4-Tri-O-acetyl-β-D-arabinopyranosyl cyanide
  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate

Uniqueness

2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is unique due to its specific combination of acetyl and cyanide groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C12H15NO7

Molekulargewicht

285.25 g/mol

IUPAC-Name

(4,5-diacetyloxy-6-cyanooxan-3-yl) acetate

InChI

InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3

InChI-Schlüssel

YJBGGXBOXBPJPU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.